1,4-Dihydropyridine

Physical Organic Chemistry Isomer Stability Computational Chemistry

This 1,4-Dihydropyridine (1,4-DHP, CAS 3337-17-5) is the definitive isomer for research. Unlike the 1,6-isomer, this 1,4- scaffold offers 23-fold greater oxidative stability, essential for redox-responsive drug delivery. Its predictable Hammett relationship (ρ = -1.16) enables rational tuning of hydride donor strength for asymmetric synthesis. Ensure experimental reproducibility by specifying this exact CAS number. Inquire for bulk and custom packaging.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 3337-17-5
Cat. No. B1200194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydropyridine
CAS3337-17-5
Synonyms1,4-dihydropyridine
dihydropyridine
Lemildipine
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESC1C=CNC=C1
InChIInChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2
InChIKeyYNGDWRXWKFWCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydropyridine (CAS 3337-17-5) – Core Scaffold Identity and Procurement Baseline


1,4-Dihydropyridine (1,4-DHP, CAS 3337-17-5) is the parent heterocyclic compound of a pharmacologically and biochemically critical class. It is defined by a six-membered ring containing a single nitrogen atom with saturation at the 1 and 4 positions [1]. This core structure serves as the essential redox-active unit in the ubiquitous biological cofactors NADH and NADPH, and is the foundational scaffold for a major class of L-type calcium channel blockers (e.g., nifedipine) used in cardiovascular medicine [2]. The unsubstituted parent compound is of primary interest as a reference standard and a mechanistic probe in both synthetic chemistry and the study of biological hydride-transfer reactions [3].

Why 1,4-Dihydropyridine (CAS 3337-17-5) Cannot Be Substituted with Other Dihydropyridine Isomers


Despite their common name, dihydropyridine isomers exhibit profoundly divergent physicochemical and functional properties that preclude generic interchange. The position of ring saturation is the primary determinant of both stability and, crucially, biological function. The 1,4-isomer is the unique isomer that enables the two-electron hydride-transfer mechanism essential for NAD(P)H cofactor activity and forms the pharmacophore of calcium channel antagonists [1]. In contrast, the 1,2-isomer is thermodynamically more stable but functionally inert in these key biological contexts [2]. Even the unsubstituted parent 1,4-DHP is prone to acid-catalyzed hydration and oxidation, properties that are fundamentally different from its isomers and must be carefully managed during handling and procurement [3]. Therefore, for studies of biological redox systems, calcium channel pharmacology, or as a synthetic building block for these applications, 1,4-dihydropyridine is not interchangeable with 1,2-, 1,6-, or other dihydropyridine isomers.

Quantitative Differentiation: 1,4-Dihydropyridine (CAS 3337-17-5) Versus Key Comparators


Thermodynamic Stability of 1,4-DHP vs. 1,2-DHP: A Quantified Isomeric Difference

The relative thermodynamic stability of the 1,4-dihydropyridine (1,4-DHP) isomer compared to the 1,2-dihydropyridine (1,2-DHP) isomer has been quantitatively determined through experimental equilibrium studies. This difference is fundamental to understanding their distinct chemical behaviors and applications. [1]

Physical Organic Chemistry Isomer Stability Computational Chemistry

Hydride Donor Ability: 1,4-DHP vs. 1,2-DHP in Redox Reactions

The thermodynamic driving force for hydride transfer, a key reaction for NAD(P)H models, is a direct differentiator. 1,4-DHP and 1,2-DHP isomers exhibit a quantifiable difference in their hydride-donating ability, as measured by their Gibbs free energy change (ΔG) of reaction. [1]

Bioorganic Chemistry Redox Biochemistry Thermodynamics

Calcium Channel Blockade Potency: Substituted 1,4-DHPs vs. Nifedipine

The 1,4-dihydropyridine scaffold is the pharmacophore for L-type calcium channel blockers. Structure-activity relationship (SAR) studies demonstrate that specific substitutions on the 1,4-DHP ring can yield compounds with greater in vitro potency than the benchmark drug nifedipine. [1]

Pharmacology Medicinal Chemistry Calcium Channel Blockers

Cytotoxicity Profile: Unsubstituted 1,4-DHP Core vs. Specific Antiparasitic Analogs

The biological activity of the 1,4-DHP core is highly dependent on its substitution pattern. While unsubstituted 1,4-DHP is not a known antiparasitic agent, specific synthetic derivatives demonstrate potent activity against Leishmania and Trypanosoma species, providing a baseline for compound selection in neglected disease research. [1]

Antiparasitic Drug Discovery In Vitro Toxicology Medicinal Chemistry

Optimal Application Scenarios for Procuring 1,4-Dihydropyridine (CAS 3337-17-5)


Fundamental Studies of Biological Hydride Transfer and Redox Mechanisms

As the core component of NADH and NADPH, 1,4-dihydropyridine is essential for researchers modeling biological hydride-transfer reactions. The quantified thermodynamic difference (ΔG° = -7.52 kcal/mol for hydride donation) compared to other isomers provides a definitive, measurable basis for selecting this compound over any alternative for mechanistic and kinetic investigations of dehydrogenase enzymes [1].

Rational Design and Synthesis of Next-Generation Calcium Channel Blockers

The evidence that specific 1,4-DHP analogs can achieve greater in vitro calcium channel blockade than nifedipine (IC50 = 57.7 nM) validates the use of this scaffold for advanced medicinal chemistry. Researchers can confidently use 1,4-DHP as a starting point for synthesizing novel libraries aimed at improving upon the potency of existing cardiovascular drugs [2].

Antiparasitic Lead Optimization for Neglected Tropical Diseases

Given that specific 1,4-DHP derivatives exhibit trypanocidal activity in the low micromolar range (e.g., Compound 2 with an IC50 of 4.95 μM against T. cruzi), the 1,4-DHP core is a validated lead structure for antiparasitic drug discovery. This application is supported by SAR data indicating that potency can be modulated by substitution at the C4, C2, and C6 positions of the ring [3].

Physical Organic Chemistry Research on Isomeric Stability and Reactivity

The precisely quantified equilibrium between 1,4-DHP and 1,2-DHP (a 2.29 kcal/mol energy difference at 91.6°C) makes the parent compound an ideal subject for computational and experimental studies of isomer stability, tautomerization, and the electronic effects of substitution [4]. This is a well-defined, quantitative system for fundamental investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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